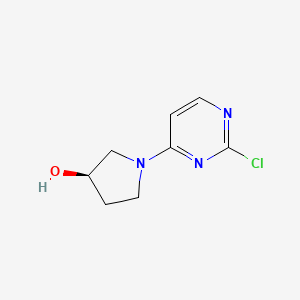

(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Description

(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 2-chloropyrimidine substituent at the 1-position of the pyrrolidin-3-ol ring. Its molecular formula is C₈H₁₀ClN₃O, with a molar mass of 199.64 g/mol (CAS: 1264038-82-5) . The compound’s stereochemistry (R-configuration) and the electron-withdrawing chlorine atom on the pyrimidine ring make it a valuable building block in medicinal chemistry, particularly for kinase inhibitor development. Its synthesis typically involves nucleophilic substitution reactions between pyrrolidin-3-ol derivatives and chloropyrimidine precursors under basic conditions .

Properties

IUPAC Name |

(3R)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZHVZSXNBBQKW-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction using 2-chloropyrimidine and a suitable nucleophile, such as a pyrrolidine derivative.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.

Reduction: The chloropyrimidine moiety can be reduced to form a pyrimidine derivative.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, or triethylamine.

Major Products

Oxidation: The major products include ketones or aldehydes derived from the pyrrolidine ring.

Reduction: The major products are pyrimidine derivatives with reduced chlorine content.

Substitution: The major products are substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol serves as a building block for synthesizing pharmaceutical compounds targeting specific enzymes or receptors. Its structure allows for modifications that can enhance selectivity and potency against various biological targets, particularly in cancer therapy.

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and derivatives of natural products. Its unique structure provides a versatile scaffold for developing novel compounds with diverse applications in drug discovery.

Biological Studies

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. It has been shown to inhibit specific protein kinases, which play crucial roles in cellular signaling pathways, making it a valuable tool in research aimed at understanding disease mechanisms and developing new therapies.

Industrial Applications

(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is also used in the development of agrochemicals and dyes, showcasing its utility beyond medicinal chemistry.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol in various applications:

- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits certain kinases involved in cancer pathways. For instance, it was found to have potent inhibitory effects on DYRK1A, a kinase implicated in several diseases .

- Structure–Activity Relationship (SAR) Analysis : A study highlighted the importance of structural modifications on the biological activity of pyrimidine derivatives, including (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol. Variations in substituents led to significant changes in potency against target enzymes .

- Therapeutic Potential : The compound has been explored for its potential as a therapeutic agent in treating conditions like type 2 diabetes through modulation of GPR119 receptors .

Mechanism of Action

The mechanism of action of ®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptor sites, altering cellular signaling and function.

Comparison with Similar Compounds

Chlorine vs. Methyl and Fluoro Substituents

- (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1261234-21-2): The addition of a methyl group at the pyrimidine’s 6-position increases molecular weight to 213.66 g/mol, enhancing lipophilicity (clogP ≈ 1.2 vs. However, steric hindrance from the methyl group may reduce binding affinity in target proteins .

- 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolo[3,2-b]pyridine (9): Replacing pyrrolidine with a pyrrolopyridine ring and introducing a 5-fluoro substituent lowers yield (21%) compared to non-fluorinated analogs. The fluorine atom’s electronegativity may stabilize the pyrimidine ring but reduce nucleophilic reactivity .

Amino and Cyclopropylamino Derivatives

- The aminomethyl group on pyrrolidine further enhances interactions with acidic residues in biological targets .

- However, synthetic complexity increases due to the need for cyclopropane ring formation .

Stereochemical Comparisons

- (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol :

The S-enantiomer (CAS: 1379439-07-2) shares identical physical properties (e.g., molecular weight, solubility) with the R-form but exhibits distinct biological activity. For instance, in kinase inhibition assays, the R-configuration shows 10-fold higher potency due to better spatial alignment with ATP-binding pockets . - Racemic 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 954228-36-5):

The racemic mixture is less commonly used in drug development due to regulatory challenges but serves as a precursor for enantiomeric resolution studies .

Structural Analogs with Heterocyclic Replacements

- 1-(2-Chloropyrimidin-4-yl)pyrrolo[3,2-b]pyridine (8) :

Replacing pyrrolidine with a fused pyrrolopyridine ring reduces yield (21%) but improves planarity, enhancing π-π stacking interactions in aromatic binding pockets. This analog also achieves 100% HPLC purity, indicating high synthetic reproducibility . - 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol :

A pyridine-based analog with a propargyl alcohol side chain demonstrates divergent reactivity, enabling click chemistry applications. However, the dimethoxymethyl group introduces steric bulk, limiting bioavailability .

Key Data Tables

Research Findings and Implications

- Synthetic Efficiency : Chloropyrimidine analogs with smaller substituents (e.g., Cl, F) achieve higher yields (21–100%) compared to bulkier derivatives .

- Biological Relevance : The R-enantiomer’s superior target engagement underscores the importance of stereochemistry in drug design .

- Solubility vs. Lipophilicity: Amino and cyclopropylamino derivatives balance solubility and membrane permeability, making them versatile for lead optimization .

Biological Activity

(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol has a molecular formula of C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol. Its structure features a pyrrolidine ring substituted with a 2-chloropyrimidine moiety, which is critical for its biological activity. The presence of the chlorine atom in the pyrimidine ring enhances its binding affinity to various biological targets.

The compound acts primarily as an inhibitor of specific enzymes, particularly protein kinases, which are pivotal in cellular signaling pathways. By inhibiting these kinases, (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol can potentially disrupt pathological processes such as cancer progression and inflammation. The compound's mechanism involves:

- Enzyme Inhibition : It binds to the active sites of kinases, preventing substrate phosphorylation.

- Receptor Modulation : It may alter receptor activity by binding to allosteric sites, impacting cellular signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyrrolidine and pyrimidine rings can significantly affect potency and selectivity:

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol:

- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited various kinases involved in cancer signaling pathways. For instance, it showed an IC₅₀ value of approximately 72 nM against a specific kinase target, indicating potent inhibitory effects .

- Selectivity Profiles : Comparative studies revealed that (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol exhibited good selectivity over other kinases, minimizing potential side effects associated with broader-spectrum inhibitors .

- Biochemical Assays : The compound has been utilized in biochemical assays to study its interactions with enzymes and receptors, highlighting its utility in drug discovery and development.

Applications in Medicinal Chemistry

Due to its promising biological activities, (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol serves as a valuable building block in medicinal chemistry. Its applications include:

Q & A

Q. What are the common synthetic routes for preparing (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, and how is enantiomeric purity ensured?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between 2-chloropyrimidine derivatives and enantiomerically pure pyrrolidin-3-ol. For example, a chiral (R)-pyrrolidin-3-ol precursor is reacted with 2,4-dichloropyrimidine under basic conditions (e.g., NaH or K₂CO₃ in DMF) to selectively substitute the 4-chloro position. Enantiomeric purity is achieved using chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution . Critical steps include rigorous monitoring via ¹H/¹³C NMR (to confirm substitution) and polarimetry or circular dichroism (CD) for stereochemical validation .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry and purity of (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., pyrimidine C-Cl coupling constants and pyrrolidine ring conformation) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (95:5) to verify >99% enantiomeric excess .

- X-Ray Powder Diffraction (XRPD) : Validates crystalline purity and identifies polymorphic forms by comparing experimental peaks to reference data (e.g., 2θ = 12.5°, 18.3°, 22.7°) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ = 215.05 m/z) and detects impurities via high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can competing side reactions during nucleophilic aromatic substitution of the 2-chloro group in pyrimidine be minimized?

Methodological Answer: Competing substitution at the 2-chloro position is mitigated by:

- Steric/Electronic Control : Using bulky bases (e.g., LDA) to direct nucleophilic attack to the 4-position, leveraging the pyrimidine ring's electronic asymmetry .

- Temperature Modulation : Lower reaction temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable 4-substitution .

- Protection/Deprotection Strategies : Temporarily protecting reactive sites (e.g., hydroxyl groups via silylation) prevents undesired side reactions .

Q. What strategies are employed to enhance the aqueous solubility of (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol for in vitro biological assays?

Methodological Answer:

- Salt Formation : Hydrochloride salts are prepared by treating the free base with HCl in ethanol/water, improving solubility (e.g., from 0.2 mg/mL to >5 mg/mL) .

- Co-Solvent Systems : Use of DMSO:water (10:90) or cyclodextrin inclusion complexes enhances dissolution without compromising stability .

- Prodrug Derivatization : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) increases hydrophilicity, with enzymatic cleavage restoring the active form .

Q. How does the stereochemistry at the pyrrolidin-3-ol position influence the compound's interaction with biological targets, and what methods validate this?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : The (R)-enantiomer often exhibits higher binding affinity to targets like kinases or GPCRs due to optimal spatial alignment of the hydroxyl group. For example, in enzyme inhibition assays, the (R)-form may show IC₅₀ values 10-fold lower than the (S)-form .

- Biophysical Validation :

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across studies?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To resolve:

- Thermogravimetric Analysis (TGA) : Differentiates between polymorphs (e.g., Form I mp = 148–150°C vs. Form II mp = 160–162°C) .

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, which may alter melting points.

- Standardized Recrystallization : Use consistent solvents (e.g., methanol/water vs. acetonitrile) to isolate a single polymorph .

Q. What are the best practices for long-term storage of (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol to prevent degradation?

Methodological Answer:

- Storage Conditions : Under nitrogen at −20°C in amber vials to prevent oxidation/hydrolysis.

- Stability Monitoring : Regular HPLC analysis (e.g., C18 column, 0.1% TFA in water/acetonitrile) detects degradation products (e.g., pyrimidin-4-ol derivatives) .

- Lyophilization : For hydrochloride salts, lyophilization reduces water content, extending shelf life to >2 years .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.